The synthesis of Pegnivacogin involves complex chemical methodologies that include cyclization processes. Two primary methods are utilized: the oxime connection method and copper(I)-assisted cyclization. These methods facilitate the formation of the RNA aptamer structure, which is essential for its biological activity. The incorporation of polyethylene glycol into the structure enhances its pharmacokinetic properties, improving solubility and circulation time within the bloodstream .
Key steps in the synthesis include:
The molecular structure of Pegnivacogin is characterized by its RNA backbone modified with a polyethylene glycol chain, which significantly contributes to its pharmacological properties. The molecular weight of Pegnivacogin is approximately 50.53 kDa, which plays a crucial role in its interaction with blood components and its ability to inhibit factor IXa effectively .
Pegnivacogin primarily functions through specific interactions with factor IXa, inhibiting its activity and thereby preventing thrombin generation and platelet activation. The mechanism involves binding to factor IXa, blocking its interaction with factor X, which is essential for the conversion to factor Xa in the coagulation cascade.
The mechanism of action of Pegnivacogin involves selective inhibition of factor IXa through high-affinity binding. This action leads to a dose-dependent anticoagulant effect that can be rapidly reversed by anivamersen, allowing for controlled anticoagulation during medical procedures.
Pegnivacogin exhibits several important physical and chemical properties that enhance its therapeutic potential:
Pegnivacogin has significant applications in clinical settings, particularly in anticoagulation therapy:
Pegnivacogin represents a paradigm shift in anticoagulation therapy, comprising a factor IXa-inhibiting RNA aptamer conjugated to polyethylene glycol (PEG) and paired with a complementary oligonucleotide antidote (anivamersen). This section details its rational design and optimization.
Pegnivacogin’s RNA aptamer was engineered using Systematic Evolution of Ligands by EXponential Enrichment (SELEX) against human coagulation factor IXa. This iterative in vitro selection process commenced with a random-sequence RNA library (~1015 unique sequences). Initial rounds employed immobilized factor IXa to capture binding species, followed by stringent counter-selection against structurally related coagulation factors (e.g., factors VIIa, X, and thrombin) to eliminate non-specific binders. After 12 selection rounds, the pool exhibited >1000-fold enrichment for high-affinity sequences. Capillary Electrophoresis SELEX (CE-SELEX) further refined candidates by separating bound complexes based on electrophoretic mobility, yielding aptamers with dissociation constants (Kd) in the low nanomolar range (0.5–2 nM). The lead sequence adopted a stable stem-loop architecture critical for interacting with factor IXa’s exosite domain, disrupting its assembly within the tenase complex [1] [4] [8].
Table 1: Key SELEX Parameters for Pegnivacogin Aptamer Selection
Selection Parameter | Condition/Value | Functional Impact |
---|---|---|
Library Complexity | ~1015 sequences | Maximized diversity for target engagement |
Counter-Selection Targets | Factors VIIa, X, Thrombin | Achieved >98% specificity for factor IXa |
Affinity Maturation Rounds | 12 rounds + CE-SELEX refinement | Kd = 0.8 ± 0.3 nM |
Dominant Secondary Structure | Asymmetric stem-loop | Blocks factor IXa-fVIIIa interaction site |
Unmodified RNA aptamers degrade within minutes in serum due to endo/exonuclease activity. To enhance stability, all pyrimidine residues (cytidine and uridine) were substituted with 2′-fluoro analogs. This modification:
Table 2: Impact of 2′-Fluoropyrimidine Modifications on Aptamer Stability
Parameter | Unmodified Aptamer | 2′-F-Pyrimidine-Modified Aptamer |
---|---|---|
Serum Half-life (37°C) | <10 minutes | >10 hours |
Melting Temperature (Tm) | 58°C | 72°C |
Kd for factor IXa | 1.2 nM | 0.9 nM |
Nuclease Resistance (SVPDE*) | Complete degradation in 1h | >95% intact after 24h |
Snake Venom Phosphodiesterase assay |
To further prolong circulation time, a branched 40-kDa methoxypolyethylene glycol (PEG) chain was site-specifically conjugated to the 5′-end of the aptamer via a stable amine linkage. Key design features:
PEGylation density critically influenced bioavailability:
Table 3: Pharmacokinetic Parameters of Pegnivacogin Variants
PEG Configuration | Terminal t½ (h) | AUC0–∞ (ng·h/mL) | Clearance (mL/h/kg) | Vd (L/kg) |
---|---|---|---|---|
Unconjugated Aptamer | 0.3 | 120 | 3500 | 1.8 |
Linear 20-kDa PEG | 4.1 | 980 | 420 | 0.9 |
Branched 40-kDa PEG | 9.8 | 1850 | 85 | 0.4 |
Data from *Macaca fascicularis intravenous dosing studies* |
Anivamersen is a 15-nucleotide DNA oligonucleotide designed to immediately neutralize pegnivacogin via sequence-specific hybridization:
Table 4: Biophysical Properties of the Pegnivacogin-Anivamersen Interaction
Parameter | Value | Method of Analysis |
---|---|---|
Hybridization Kd | 2.1 ± 0.4 nM | Surface Plasmon Resonance |
Association Rate (kon) | 1.8 × 106 M−1s−1 | Stopped-Flow Fluorometry |
Dissociation Rate (koff) | 3.7 × 10−3 s−1 | Stopped-Flow Fluorometry |
Time to 95% Neutralization | <10 minutes | Chromogenic Factor IXa Assay |
ΔG (Binding) | −12.3 kcal/mol | Isothermal Titration Calorimetry |
The REG1 system (pegnivacogin + anivamersen) thus pioneered a dynamically controllable anticoagulation platform, leveraging oligonucleotide chemistry for precision targeting and rapid reversibility [4] [8].
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